molecular formula C9H9N3O2 B2669226 6-amino-5-methyl-2H-indazole-7-carboxylic acid CAS No. 946840-70-6

6-amino-5-methyl-2H-indazole-7-carboxylic acid

Cat. No. B2669226
CAS RN: 946840-70-6
M. Wt: 191.19
InChI Key: SAWNFCCPPRARBZ-UHFFFAOYSA-N
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Description

6-amino-5-methyl-2H-indazole-7-carboxylic acid is a chemical compound with the CAS Number: 946840-70-6 . It has a molecular weight of 191.19 and its IUPAC name is 6-amino-5-methyl-2H-indazole-7-carboxylic acid .


Molecular Structure Analysis

The InChI code for 6-amino-5-methyl-2H-indazole-7-carboxylic acid is 1S/C9H9N3O2/c1-4-2-5-3-11-12-8(5)6(7(4)10)9(13)14/h2-3H,10H2,1H3,(H,11,12)(H,13,14) . This provides a detailed representation of the molecule’s structure.

Scientific Research Applications

Medicinal Applications

Indazole-containing heterocyclic compounds, such as 6-amino-5-methyl-2H-indazole-7-carboxylic acid, have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . For example, indazole derivatives are used in the treatment of various types of cancer, including ovarian, fallopian tube, primary peritoneal, breast, and prostate cancer .

Synthesis of Indazoles

The compound plays a crucial role in the synthesis of 1H- and 2H-indazoles. The strategies for the synthesis include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

Inhibitors of Phosphoinositide 3-Kinase δ

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Biological Activities

Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .

Herbicidal Activity

In a study on the design, synthesis, and herbicidal activity of novel 6-indazolyl derivatives, it was found that the biological activity of the new compounds containing the 1H-indazolyl fragment was better than those with the 2H-indazolyl fragment .

Anti-HIV Activity

Indazole derivatives have also been reported to have anti-HIV activity .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . Much effort has been spent in recent years to develop synthetic approaches to indazoles . Therefore, the future directions for 6-amino-5-methyl-2H-indazole-7-carboxylic acid could involve further exploration of its medicinal properties and the development of more efficient synthetic approaches.

properties

IUPAC Name

6-amino-5-methyl-1H-indazole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-4-2-5-3-11-12-8(5)6(7(4)10)9(13)14/h2-3H,10H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWNFCCPPRARBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1N)C(=O)O)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-5-methyl-2H-indazole-7-carboxylic acid

CAS RN

946840-70-6
Record name 6-amino-5-methyl-2H-indazole-7-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-methyl-1,6-dihydro-pyrrolo[2,3-g]indazole-7,8-dione (23 g, 114.3 mmol) in 4N aqueous sodium hydroxide solution (160 ml) at ambient temperature, was added dropwise 30% aqueous hydrogen peroxide solution (27 ml) maintaining the temperature <30° C. with external cooling. The resulting reaction mixture was stirred at ambient temperature for 2 hours. According to TLC, the reaction was complete after 2 hours. The pH was adjusted to pH 3.5 by addition of concentrated hydrochloric acid. The resulting brown suspension was filtered and the filtercake washed with cold water and dried in vacuo at 50° C. to afford the desired product as brown solid. LC/MS: 192 (M+H)+.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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